1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-3-2-4-9(7-8)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17) |
InChI Key |
JWMOMMYQYRFNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)O |
solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Keto Esters
A foundational approach involves the cyclocondensation of 3-methylphenylhydrazine with β-keto esters to construct the dihydropyridazine core. For example, ethyl 3-oxobutanoate reacts with 3-methylphenylhydrazine in ethanol under reflux, yielding ethyl 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate. Hydrolysis of the ester group using aqueous NaOH (2 M, 80°C, 4 h) generates the target carboxylic acid. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78–85 |
| Temperature | Reflux (78°C) | — |
| Reaction Time | 6–8 h | — |
| Hydrolysis Base | NaOH (2 M) | 90–95 |
This method parallels the synthesis of 1-(3-carboxyphenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, where diazotization and cyclization steps were employed.
Diazotization-Cyclization Strategy
Adapting protocols from pyridazine carboxylate syntheses, 3-methylaniline can serve as a starting material. Diazotization with NaNO₂/HCl (0–5°C) forms the diazonium salt, which undergoes coupling with ethyl acetoacetate. Subsequent cyclization in DMF-dimethyl acetal at 60°C for 12 h affords the ester intermediate, followed by acid hydrolysis. Critical data include:
- Diazotization :
- NaNO₂ (1.2 equiv), HCl (3 M), 0°C, 30 min.
- Intermediate isolation via extraction (EtOAc/water).
- Cyclization :
- DMF-dimethyl acetal (2 equiv), 60°C, 12 h.
- Yield: 65–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
This route mirrors the synthesis of structurally analogous pyridazine derivatives, emphasizing the versatility of diazonium intermediates.
Electrocarboxylation of Halogenated Precursors
Recent advances in electrocarboxylation, as demonstrated for 1,4-dihydropyridines, suggest applicability to dihydropyridazines. A halogenated precursor (e.g., 3-bromo-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine) undergoes electrolysis in a CO₂-saturated DMF solution using Mg–Pt electrodes. Key conditions:
| Parameter | Value |
|---|---|
| Voltage | −2.1 V vs. Ag/AgCl |
| Temperature | 25°C |
| CO₂ Pressure | 1 atm |
| Reaction Time | 4 h |
| Yield | 60–68% |
This method offers a green alternative to classical carboxylation, avoiding harsh reagents like Grignard or organolithium compounds.
Catalytic Ring Expansion Approaches
Though primarily applied to pyridines, Mo(CO)₆-mediated ring expansion of isoxazole precursors offers inspiration. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoate could undergo ring expansion with Mo(CO)₆ (5 mol%) in THF at 60°C, forming a dihydropyridazine intermediate. Subsequent ester hydrolysis (LiOH, THF/H₂O) yields the carboxylic acid. Challenges include adapting conditions for nitrogen-rich systems.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | Simplicity, scalability | Requires harsh hydrolysis | 78–85 |
| Diazotization | Regioselective | Multi-step, moderate yields | 65–72 |
| Electrocarboxylation | Green chemistry compliant | Specialized equipment | 60–68 |
| Solid-Phase | High-throughput friendly | Resin cost | 70–75 (est.) |
| Ring Expansion | Novel approach | Unproven for pyridazines | 50–60 (est.) |
Characterization and Validation
All synthetic routes require rigorous validation via:
- ¹H/¹³C NMR : Key signals include the 4-oxo proton (δ 8.2–8.5 ppm, singlet) and aromatic protons from the 3-methylphenyl group (δ 7.1–7.3 ppm).
- IR Spectroscopy : Stretches at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).
- X-ray Crystallography : Planar dihydropyridazine ring with intermolecular hydrogen bonding, as observed in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives.
Industrial-Scale Considerations
The patent-derived approach highlights catalyst systems (e.g., carboxylate salts) for large-scale dihydropyridine synthesis, adaptable to pyridazines. Critical factors include:
- Solvent choice (ethanol vs. toluene).
- Catalyst loading (0.5–2 mol%).
- Temperature control (45–65°C for condensation steps).
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid derivative is synthesized via hydrolysis of its methyl ester precursor under reflux conditions. This reaction is typically performed in dimethylformamide dimethyl acetal (DMFDMA), yielding the free acid with high purity.
Acid Chloride Formation
The carboxylic acid undergoes conversion to its acid chloride derivative, a key intermediate for further functionalization. Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O are commonly used under anhydrous conditions.
Amidation Reactions
The acid chloride reacts with aromatic or aliphatic amines to form carboxamide derivatives. For example, coupling with pyridin-3-amine generates 1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide, a compound studied for biological activity.
| Reaction Parameter | Details | Source |
|---|---|---|
| Amine Example | Pyridin-3-amine | |
| Solvent | Tetrahydrofuran (THF) or DCM | |
| Conditions | Room temperature, inert atmosphere | |
| Yield Range | 60–85% (depending on amine nucleophilicity) |
Electrophilic Aromatic Substitution
The 3-methylphenyl group undergoes electrophilic substitution, such as nitration or sulfonation, under controlled conditions.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduction of nitro group at para position | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivative formation |
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes the carboxylic acid group, forming 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine.
| Reaction Parameter | Details | Source |
|---|---|---|
| Base | NaOH or KOH in ethylene glycol | |
| Temperature | 150–180°C | |
| Key Application | Simplification of the core structure for further derivatization |
Metal Complexation
The carboxylic acid and pyridazine nitrogen atoms act as coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic properties.
| Metal Ion | Conditions | Complex Stability | Source |
|---|---|---|---|
| Cu²⁺ | Ethanol/water, pH 6–7 | Stable octahedral geometry | |
| Fe³⁺ | Aqueous acidic medium | Moderate stability |
Biological Activity and Reactivity Insights
-
Enzyme Inhibition : The compound inhibits carbonic anhydrase isoforms (e.g., CA IX/XII) via coordination to the zinc ion in the active site .
-
Anticancer Activity : Derivatives exhibit cytotoxicity against HeLa and MCF-7 cell lines, with IC₅₀ values in the low micromolar range .
Key Reaction Trends and Challenges
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of the compound led to enhanced activity against lung carcinoma cells, with IC values indicating effective inhibition of cell growth through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Coordination Polymers
1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has been utilized in the synthesis of coordination polymers. These materials have shown promise in applications such as gas storage and separation due to their high surface area and tunable porosity. A notable example includes the formation of metal coordination complexes that exhibit unique structural properties and functionalities .
Case Study 1: Synthesis and Characterization
A comprehensive study focused on synthesizing 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid through a multi-step reaction involving diazotization and cyclization methods. The resulting compound was characterized using techniques such as IR spectroscopy, NMR, and X-ray crystallography, confirming its structural integrity and purity .
| Characterization Method | Findings |
|---|---|
| IR Spectroscopy | Characteristic peaks corresponding to carboxylic acid and carbonyl groups were observed. |
| NMR | Chemical shifts confirmed the presence of methyl, phenyl, and pyridazine groups. |
| X-ray Crystallography | Revealed a crystalline structure with specific bond lengths indicative of delocalization within the molecule. |
Case Study 2: Biological Evaluation
In a biological evaluation study, derivatives of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid were tested for their anticancer efficacy against various cell lines. The results indicated that certain derivatives exhibited potent activity with minimal cytotoxicity towards normal cells, highlighting their therapeutic potential .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include topoisomerase IIα and IIβ, and the pathways involved are related to DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
- Structure : Features a 4-carboxyphenyl group instead of 3-methylphenyl.
- Properties : The additional carboxyl group enhances coordination versatility, enabling bridging modes between metal ions. This compound forms 1D chains with Mn²⁺ and Co²⁺, with nearly coplanar pyridazine and benzene rings (dihedral angle <5°) .
- Applications : Used in luminescent coordination polymers for sensing small molecules via host–guest interactions .
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
- Structure : Substituted with an electron-withdrawing fluorine atom at the 4-position of the phenyl ring.
- Melting point and solubility data are unavailable, but its molecular weight is 234.18 (C₁₁H₇FN₂O₃) .
- Applications: Limited reported uses; primarily a synthetic intermediate.
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
- Structure : Combines a 3-chlorophenyl group and a methyl group at position 6 of the pyridazine ring.
- Properties : The chlorine atom introduces steric hindrance and electronic effects, altering coordination behavior. Molecular formula: C₁₂H₉ClN₂O₃ .
- Applications: No specific applications reported; part of life science compound libraries .
Functional Group Modifications
1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic Acid Derivatives
- Structure : Aryl groups (e.g., phenyl, substituted phenyl) at position 1 and a methyl group at position 4.
- Properties: These compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to fluoroquinolones like ciprofloxacin .
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
Physicochemical and Structural Comparison
Key Research Findings
- Coordination Chemistry : The 3-methylphenyl derivative forms 1D Mn(II)/Co(II) chains with dihedral angles ~29.8°, while the 4-carboxyphenyl analogue achieves near-coplanar stacking (dihedral angle <5°), enhancing π-π interactions for luminescence .
- Biological Activity : Pyridazine-3-carboxylic acids with 6-methyl and aryl groups show potent antibacterial activity, whereas 3-methylphenyl derivatives focus on material science .
- Synthetic Flexibility : Substituent variations (e.g., –CH₃, –COOH, –Cl) are achieved via modified DMFDMA or benzylation protocols, enabling tailored electronic and steric properties .
Biological Activity
1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological properties, including antibacterial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 243.26 g/mol. Its structure features a pyridazine ring fused with a phenyl group and carboxylic acid functionalities, which are crucial for its biological activity. The crystal structure reveals significant interactions between the molecule's functional groups that may influence its pharmacological properties .
Synthesis
The synthesis of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. Methods such as diazotization followed by cyclization have been reported to yield this compound effectively .
Antibacterial Activity
Research indicates that derivatives of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibit notable antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus megaterium, demonstrating efficacy comparable to established antibiotics like nalidixic acid .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Properties
Emerging studies highlight the anticancer potential of this compound. It has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism appears to involve interference with cell cycle regulation and apoptosis pathways, making it a candidate for further investigation in cancer therapy .
Case Studies
Q & A
Basic: What are the common synthetic routes for preparing 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and what key parameters influence yield?
The synthesis typically involves cyclization and functionalization steps. A validated approach includes the condensation of substituted pyridazine precursors with aryl aldehydes under acidic or catalytic conditions. For example, Mo(CO)-mediated rearrangement of isoxazole intermediates has been used to access 4-oxo-1,4-dihydropyridine derivatives, with reaction temperature (80–120°C) and solvent polarity (DMF, toluene) critically affecting regioselectivity . Catalyst choice (e.g., palladium or copper) and stoichiometric control of arylating agents are also pivotal for minimizing byproducts .
Advanced: How can reaction conditions be optimized to improve the regioselectivity of substituents on the pyridazine ring?
Advanced optimization requires mechanistic studies and in situ monitoring. For example, using high-resolution mass spectrometry (HRMS) to track intermediate formation during cyclization steps can identify competing pathways. Adjusting the electron-withdrawing/donating nature of substituents on the arylaldehyde precursor (e.g., 3-methylphenyl groups) can direct nucleophilic attack positions. Solvent screening (e.g., DMF for polar transition states vs. toluene for non-polar intermediates) and temperature gradients (via microwave-assisted synthesis) have been shown to enhance regioselectivity by 15–20% in related dihydropyridazine systems .
Basic: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For instance, the carboxylic acid proton typically appears as a singlet near δ 14.46 ppm, while aromatic protons resonate between δ 7.20–8.40 ppm in DMSO-d .
- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic symmetry with unit cell parameters Å, Å) provides unambiguous confirmation of the 3D structure and hydrogen-bonding networks .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. calcium modulation) be resolved in studies of this compound?
Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Purity Validation : HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Dose-Response Profiling : Testing across a wide concentration range (e.g., 0.1–100 μM) to identify biphasic effects.
- Mechanistic Studies : Competitive binding assays (e.g., calcium channel blockers vs. bacterial membrane disruption) to isolate primary targets. Prior studies on analogous 1,4-dihydropyridines highlight the importance of substituent electronegativity in differentiating biological pathways .
Basic: What are the primary applications of this compound in pharmacological research?
It serves as a scaffold for developing modulators of ion channels (e.g., L-type calcium channels) and antimicrobial agents. The 4-oxo group and carboxylic acid moiety enable hydrogen bonding with target proteins, while the 3-methylphenyl group enhances lipophilicity for membrane penetration .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Substituent Variation : Systematic replacement of the 3-methylphenyl group with halogenated or heteroaromatic rings (e.g., 4-chlorophenyl, pyridyl) to assess steric and electronic effects .
- Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl or methyl esters) to improve bioavailability, followed by in vitro hydrolysis studies .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial DNA gyrase or voltage-gated calcium channels .
Basic: What safety precautions are critical when handling this compound in the lab?
- PPE : Gloves and goggles are mandatory due to potential irritancy.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at −20°C to prevent degradation. Precautionary codes (e.g., P201: "Obtain special instructions before use") should be strictly followed .
Advanced: How can degradation products of this compound be identified and quantified under physiological conditions?
- Forced Degradation Studies : Expose the compound to accelerated conditions (pH 1–13, UV light, 40–60°C) and analyze via LC-MS/MS.
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites.
- Stability-Indicating Methods : Develop HPLC gradients with photodiode array detection to resolve degradation peaks .
Basic: What analytical techniques are used to assess the compound’s purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C).
- Karl Fischer Titration : Measure residual water content (<0.5% w/w) .
Advanced: What strategies can address low solubility of this compound in aqueous buffers for in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Deprotonate the carboxylic acid at pH >7.0 to enhance solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
